Chromic nitrate

Overview

Description

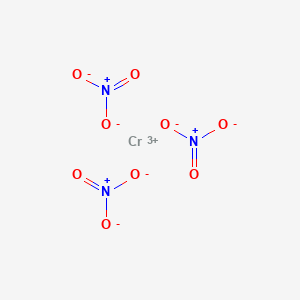

Cr(NO3)3

. It typically exists in two forms: an anhydrous green solid and a more common dark violet hygroscopic solid. This compound is known for its solubility in water and its use in various industrial and research applications .Mechanism of Action

Target of Action

Chromic nitrate, also known as Chromium nitrate, primarily targets the insulin receptor (IR) . The insulin receptor plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function .

Mode of Action

This compound interacts with its targets by upregulating insulin-stimulated insulin signal transduction . This interaction affects effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR . This leads to the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K further activates downstream reaction cascades to

Biochemical Analysis

Biochemical Properties

Chromic nitrate is involved in several biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitrate reductase, which catalyzes the reduction of nitrate to nitrite . This interaction is crucial for nitrogen metabolism in various organisms. Additionally, this compound can form complexes with peptides, proteins, and DNA, leading to DNA-protein crosslinks and DNA breakage . These interactions can significantly impact cellular signaling pathways and gene expression.

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can upregulate insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This upregulation involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake . Additionally, this compound has been found to induce DNA damage and repair systems in mammalian and human cells, which can lead to mutagenic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the insulin receptor and activate its tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K activates further downstream reaction cascades to activate protein kinase B (Akt), ultimately promoting glucose uptake . Additionally, this compound can form complexes with DNA, leading to DNA-protein crosslinks and DNA breakage, which can alter cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The thermal decomposition of this compound is a complex process that involves the gradual loss of water and nitric acid, leading to the formation of intermediate compounds . These intermediate compounds can further degrade into chromium oxides at higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can induce DNA damage and repair systems, leading to mutagenic effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to improve insulin response and decrease plasma IL-10 levels in mice . At high doses, this compound can induce toxic effects, including DNA damage and mutagenic effects . The threshold effects observed in these studies indicate that the dosage of this compound is a critical factor in determining its impact on cellular function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, including nitrogen metabolism. It plays a role in the reduction of nitrate to nitrite by interacting with the enzyme nitrate reductase . This reduction is a crucial step in the nitrogen cycle, which involves the conversion of nitrate to ammonia and other nitrogenous compounds . Additionally, this compound can influence glucose metabolism by upregulating insulin-stimulated insulin signal transduction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. In plants, nitrate transporters such as NPF, NRT2, CLC, and SLAC/SLAH are involved in the uptake and distribution of nitrate . These transporters play a crucial role in sensing external nitrate availability and regulating nitrate uptake, metabolism, and gene expression . In animal cells, this compound can be transported through the bloodstream and distributed to various tissues, where it can interact with cellular components and exert its effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. In bacteria, the enzyme nitrate reductase, which interacts with this compound, is localized to the cytoplasmic membrane and can be relocalized to the nucleus under certain conditions . This relocalization is regulated by the E3 SUMO ligase AtSIZ1 and is influenced by nitrogen sources . In eukaryotic cells, this compound can localize to specific compartments or organelles, where it can interact with biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromic nitrate can be synthesized by dissolving chromium(III) oxide in nitric acid. The reaction is as follows:

Cr2O3+6HNO3→2Cr(NO3)3+3H2O

This reaction typically occurs at room temperature and results in the formation of this compound in solution .

Industrial Production Methods: Industrial production of this compound often involves the same reaction but on a larger scale. The process requires careful control of reaction conditions to ensure the purity and yield of the product. The resulting solution can be evaporated to obtain the solid form of this compound .

Chemical Reactions Analysis

Types of Reactions: Chromic nitrate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to chromium(III) oxide or other lower oxidation states of chromium.

Substitution: In coordination chemistry, this compound can participate in ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include reducing agents like hydrogen peroxide or organic compounds.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Ligands like ammonia or ethylenediamine can replace nitrate ions under specific conditions.

Major Products:

Oxidation: Products include chromium(III) oxide and other chromium compounds.

Reduction: Chromium(III) oxide and elemental chromium.

Substitution: Various chromium coordination complexes.

Scientific Research Applications

Chromic nitrate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of chromium coordination complexes and as a precursor for other chromium compounds.

Biology: this compound is used in studies involving chromium’s biological effects and its role in glucose metabolism.

Medicine: Research into chromium’s potential therapeutic effects, particularly in diabetes management.

Industry: It is used in the dyeing industry, as a catalyst in organic synthesis, and in the production of alkali metal-free catalysts

Comparison with Similar Compounds

Chromic nitrate can be compared with other chromium compounds such as:

Chromium(III) chloride: Less soluble in water and used in different industrial applications.

Chromium(III) sulfate: Used in tanning and as a mordant in dyeing.

Chromium(VI) oxide: A strong oxidizing agent with significant industrial applications but also higher toxicity.

Uniqueness: this compound’s high solubility in water and its ability to form various coordination complexes make it unique among chromium compounds. Its applications in both industrial and research settings highlight its versatility .

Biological Activity

Chromic nitrate, a compound of chromium in its +3 oxidation state, exhibits a range of biological activities that are important for both environmental and health-related contexts. This article reviews the biological effects of this compound, focusing on its interactions with biological systems, mechanisms of toxicity, and implications for health and environmental microbiology.

This compound is represented by the chemical formula Cr(NO₃)₃. It appears as a purple crystalline solid and is soluble in water. The compound can participate in redox reactions, which are critical for its biological activity.

Mechanisms of Biological Activity

-

Microbial Reduction of Chromium:

- Certain microorganisms can reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic. This reduction is vital in bioremediation processes. For instance, studies have shown that Geobacter metallireducens, Desulfovibrio desulfuricans, and Sulfurospirillum barnesii can utilize nitrate as an electron acceptor while reducing Cr(VI) to Cr(III) .

- The presence of nitrate can influence the rate and extent of Cr(VI) reduction, with some organisms exhibiting different mechanisms for this transformation .

-

Toxicological Effects:

- This compound has been associated with various pathological effects in humans and animals. Sublethal doses administered intraperitoneally in animal models have shown the presence of chromium deposits in the brain, suggesting neurotoxic potential .

- Chronic exposure to chromium compounds, including this compound, has been linked to renal damage, respiratory issues, and carcinogenic effects. Notably, epidemiological studies indicate a strong correlation between occupational exposure to chromium compounds and increased lung cancer rates .

-

Cellular Interactions:

- Chromium compounds can induce oxidative stress within cells, leading to DNA damage and apoptosis. This mechanism is particularly relevant in understanding the carcinogenic potential of chromium .

- Studies have indicated that this compound may affect cellular signaling pathways related to inflammation and immune responses, further complicating its biological impact .

Case Studies

-

Neurotoxicity in Humans:

A study involving three patients with encephalopathies revealed abnormal deposits of chromium in their brains. These findings suggest that this compound may penetrate the central nervous system and contribute to neurodegenerative conditions . -

Occupational Exposure:

In a cohort study of chrome platers, significant respiratory and renal health issues were documented among workers exposed to chromic compounds over extended periods. Symptoms included nasal mucosal ulceration and renal tubular damage .

Comparative Toxicity Data

The following table summarizes the toxicity levels and effects associated with various chromium compounds:

| Compound | Toxicity Level | Main Effects |

|---|---|---|

| This compound | Moderate to High | Neurotoxicity, renal damage |

| Potassium Chromate | High | Carcinogenicity, respiratory issues |

| Chromic Chloride | Moderate | Dermatitis, gastrointestinal issues |

| Chromium(III) Compounds | Low to Moderate | Generally less toxic |

Properties

IUPAC Name |

chromium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQLYPOURZARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr(NO3)3, CrN3O9 | |

| Record name | chromium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065531 | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6H0RE016B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of chromium nitrate?

A1: Chromium nitrate commonly refers to the nonahydrate form with the molecular formula Cr(NO3)3·9H2O and a molecular weight of 400.15 g/mol.

Q2: Is there any spectroscopic data available for characterizing chromium nitrate?

A2: Yes, studies have utilized various spectroscopic techniques:* Infrared (IR) spectroscopy: This method identifies functional groups and has been used to characterize chromium nitrate precursors in sol-gel synthesis processes [, ]. * UV-Vis Spectroscopy: This method helps analyze the compound's optical properties, including its absorbance and band gap, which is valuable in applications like photocatalysis [, ]. * X-ray Diffraction (XRD): This technique is essential for determining the crystal structure and phase composition of chromium nitrate-derived materials, especially in nanoparticle synthesis and material science applications [, , , , ].* Electron Spin Resonance (ESR): ESR has provided insights into the structure of chromium (III) hydroxide, a related compound often studied in conjunction with chromium nitrate [].

Q3: How does chromium nitrate perform in different environments?

A3: Chromium nitrate's stability and behavior are influenced by environmental factors:* Thermal Stability: Studies [] show chromia doping enhances the thermal stability of silica fibers, making them suitable for high-temperature applications.* Aqueous Solutions: Chromium nitrate readily dissolves in water, forming solutions used in various applications, including textile treatments and catalyst preparation [, , ].* pH Sensitivity: The pH of the solution significantly influences the hydrolysis and polymerization of chromium nitrate, impacting the formation of chromium hydroxide species and their interactions with other materials [, , ].

Q4: What are the known toxicological effects of chromium nitrate?

A5: Research emphasizes the importance of distinguishing between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) toxicity:* Cr(VI) Toxicity: Cr(VI), often present as a contaminant in industrial Cr(III) compounds like chromium nitrate, exhibits significant cytotoxicity, mutagenicity, and clastogenicity [, ]. It is associated with various health risks.* Cr(III) Effects: While generally considered less toxic than Cr(VI), Cr(III) compounds, including chromium nitrate, have been shown to induce chromosomal aberrations in hamster cells [].* Skin Permeability and Toxicity: Studies [] demonstrate that the permeability and toxicity of chromium compounds vary depending on the specific chromium species (e.g., sodium chromate, potassium dichromate) and their oxidation state.* Environmental Impact: The potential environmental impact of chromium compounds necessitates responsible waste management and exploration of alternative materials [].

Q5: What are the potential areas for future research on chromium nitrate?

A7: Future research could focus on:* Sustainable Alternatives: Investigating less toxic and environmentally friendly alternatives to chromium nitrate in its various applications [].* Toxicity Mitigation: Developing strategies to minimize the potential toxicity of chromium nitrate, particularly in occupational settings [].* Enhanced Catalytic Activity: Exploring modifications or combinations of chromium nitrate with other materials to enhance catalytic activity and selectivity [].* Nanomaterial Applications: Further exploring the use of chromium nitrate in synthesizing nanomaterials with tailored properties for specific applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.